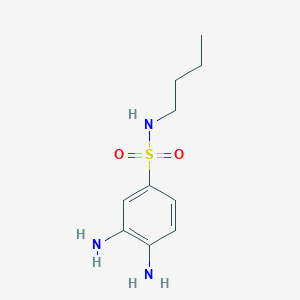

3,4-Diamino-N-butyl-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Diamino-N-butyl-benzenesulfonamide is an organic compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-N-butyl-benzenesulfonamide typically involves the reaction of 3,4-diaminobenzenesulfonamide with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

3,4-diaminobenzenesulfonamide+butylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

2.1. Substitution Reactions

The 3,4-diamino group in the compound can participate in:

-

Amination : Further substitution with aldehydes or ketones, analogous to the synthesis of related compounds (e.g., N-butyl-4-[(substituted benzylidene)amino]benzenesulfonamide) .

-

Diazenyl Coupling : Reaction with diazonium salts to form azo derivatives, as seen in pyrazolo[1,5-a]pyrimidin-3-yl diazenyl compounds .

2.2. Metabolic Transformations

Based on analogous studies of N-butylbenzenesulfonamide (NBBS) :

-

Oxidative Metabolism : Predominant pathway involving oxidation of the butyl chain or sulfonamide group.

-

Hydrolysis : Potential cleavage of the sulfonamide bond under acidic or basic conditions.

-

Excretion : Urinary and fecal excretion, with possible biliary secretion .

Structural and Reactivity Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₃O₂S | |

| Molecular Weight | 243.33 g/mol | |

| Key Functional Groups | - Sulfonamide (-SO₂NH₂) | |

| - 3,4-Diamino (-NH₂)₂ |

4.1. Sulfonation

The sulfonation of 1,2-diaminobenzene proceeds via electrophilic aromatic substitution, with sulfuric acid acting as both the acid and the sulfonating agent. The reaction is highly regioselective, favoring sulfonation at the para position relative to the diamino groups .

4.2. Amide Formation

The conversion of 3,4-diaminobenzenesulfonic acid to the amide involves:

-

Activation : The sulfonic acid (-SO₃H) is converted to a reactive intermediate (e.g., mixed anhydride).

-

Nucleophilic Attack : Butylamine attacks the activated carbonyl, displacing leaving groups to form the sulfonamide bond .

Metabolic and Disposition Data

| Parameter | Value | Source |

|---|---|---|

| Urinary Excretion (72h) | ~70–76% (rats) | |

| Fecal Excretion (72h) | ~11–15% (rats) | |

| Biliary Excretion (24h) | ~25% (rats, 20 mg/kg dose) | |

| Tissue Residual (72h) | ~8% of administered dose |

Structural Similarity to Analogues

| Compound | Structural Feature | Key Difference |

|---|---|---|

| N-butylbenzenesulfonamide | - SO₂NH₂ group | Lacks 3,4-diamino substituents |

| This compound | - SO₂NH₂ + 3,4-diamino groups | Enhanced reactivity due to amino groups |

Challenges and Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

One of the prominent applications of 3,4-Diamino-N-butyl-benzenesulfonamide is in the development of anticancer therapies. Research indicates that sulfonamide derivatives exhibit potential in targeting receptor tyrosine kinases, which are often overexpressed in various cancers. These compounds can inhibit the activity of these kinases, thus impeding cancer cell proliferation. For instance, a patent describes novel sulfonyl amide derivatives that demonstrate efficacy against abnormal cell growth, including cancers such as breast and gastrointestinal cancers .

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrases, which play a crucial role in various physiological processes and are implicated in several diseases. The compound has been explored for its ability to inhibit specific isoforms of carbonic anhydrases, presenting potential therapeutic avenues for conditions like glaucoma and edema .

Industrial Applications

Plasticizers in Polymer Production

this compound is also utilized as a plasticizer in the production of polymers such as nylon and polycarbonates. Its properties enhance the flexibility and durability of these materials, making them suitable for various applications in the automotive and construction industries . The compound's low toxicity profile under normal usage conditions further supports its industrial viability.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various benzenesulfonamide derivatives, including this compound. The derivatives were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the sulfonamide structure significantly increased their anticancer activity, suggesting a promising direction for future drug development .

Case Study: Carbonic Anhydrase Inhibition

In another research project focusing on carbonic anhydrase inhibitors, this compound was tested alongside other compounds. The findings demonstrated that it effectively inhibited specific isoforms of carbonic anhydrases with IC50 values indicating potent activity. This supports its potential use in therapeutic formulations targeting conditions influenced by carbonic anhydrase activity .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3,4-Diamino-N-butyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Butylbenzenesulfonamide: Similar in structure but lacks the amino groups at positions 3 and 4 on the benzene ring.

3,4-Diaminobenzenesulfonamide: Similar but without the butyl group attached to the nitrogen atom.

Uniqueness

3,4-Diamino-N-butyl-benzenesulfonamide is unique due to the presence of both amino groups and a butyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3,4-Diamino-N-butyl-benzenesulfonamide (DBBS) is a compound of interest due to its unique structural features, which include both amino groups and a butyl group. These characteristics contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of DBBS, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N3O2S, with a molecular weight of 241.31 g/mol. The presence of two amino groups at the 3 and 4 positions on the benzene ring enhances its reactivity and biological interactions.

The biological activity of DBBS is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate biochemical pathways involved in inflammation, cell proliferation, and apoptosis. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby influencing various cellular processes.

Antimicrobial Activity

DBBS exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Research indicates that DBBS may possess anticancer properties as well. A study evaluated its effects on human cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner. The IC50 values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Study on Perfusion Pressure

A study conducted using an isolated rat heart model assessed the impact of DBBS on coronary resistance and perfusion pressure. The results indicated that DBBS significantly decreased perfusion pressure compared to control conditions, suggesting a potential role in cardiovascular regulation (Figueroa-Valverde et al., 2023) .

Docking Studies

Molecular docking studies have been performed to evaluate the interaction of DBBS with calcium channels. The results indicated that DBBS could act as a calcium channel inhibitor, which may explain its effects on cardiovascular parameters (Shao et al., 2012) .

Comparison with Similar Compounds

DBBS shares structural similarities with other sulfonamides but is unique due to the presence of both amino groups and a butyl group. This combination enhances its biological activities compared to related compounds such as N-butylbenzenesulfonamide and 3,4-diaminobenzenesulfonamide.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Two amino groups + butyl group | Antimicrobial, anticancer |

| N-Butylbenzenesulfonamide | Butyl group only | Limited biological activity |

| 3,4-Diaminobenzenesulfonamide | Amino groups only | Antimicrobial |

Eigenschaften

IUPAC Name |

3,4-diamino-N-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPJLHTZTRJVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.